N-(Methoxycarbonyl)-L-serine Methyl Ester

Description

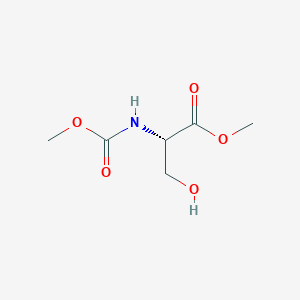

Structure

2D Structure

Properties

IUPAC Name |

methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5/c1-11-5(9)4(3-8)7-6(10)12-2/h4,8H,3H2,1-2H3,(H,7,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGPAXKSMSICGP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl group of N-(Methoxycarbonyl)-L-serine methyl ester is a key site for synthetic modifications. Activation of this group, typically by conversion to a good leaving group, opens the door to a range of nucleophilic substitution reactions at the β-position.

The conversion of the hydroxyl group into a sulfonate ester is a common strategy to transform it into an excellent leaving group for subsequent nucleophilic substitution reactions. A widely used sulfonate is the p-toluenesulfonate (tosylate) group. While specific studies on this compound are not extensively documented in readily available literature, the reaction is well-established for the analogous N-(tert-butoxycarbonyl)-L-serine methyl ester. This analogous reaction provides a reliable model for the expected reactivity.

The tosylation is typically achieved by reacting the protected serine derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (Et3N), and a catalyst like 4-dimethylaminopyridine (DMAP). orgsyn.org The reaction is generally carried out in an aprotic solvent like dichloromethane (CH2Cl2) at reduced temperatures to control reactivity. orgsyn.org The resulting product is N-(Methoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester.

A representative procedure for the analogous N-Boc protected compound is outlined below:

| Reactant | Reagents | Solvent | Conditions | Product | Yield |

| N-(tert-butoxycarbonyl)-L-serine methyl ester | p-Toluenesulfonyl chloride, Triethylamine, 4-DMAP | Dichloromethane | 0 °C to room temperature | N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester | 64-69% orgsyn.org |

This process is expected to be directly applicable to this compound with similar efficiency.

Once the hydroxyl group is activated as a tosylate, it becomes susceptible to nucleophilic attack. This SN2 reaction allows for the introduction of a wide variety of functional groups at the β-carbon of the original serine backbone. The stereochemistry at the α-carbon is typically retained during this process.

Common nucleophiles include halides, azide, cyanides, and various carbon and heteroatom nucleophiles. The choice of solvent and reaction conditions is crucial for the success of these displacement reactions and depends on the specific nucleophile being used.

A prominent example of nucleophilic displacement is the reaction of the O-tosylated serine derivative with a halide source to produce β-haloalanine derivatives. The synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester from its corresponding tosylate is a well-documented procedure that serves as a strong precedent. orgsyn.org

This transformation is typically carried out by treating the tosylate with an excess of sodium iodide (NaI) in a polar aprotic solvent such as acetone. orgsyn.org The reaction proceeds via an SN2 mechanism, where the iodide ion displaces the tosylate group.

The following table summarizes the conditions for the synthesis of the N-Boc-β-iodoalanine methyl ester:

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester | Sodium Iodide (NaI) | Acetone | Room temperature | N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester | 80-82% orgsyn.org |

This method is anticipated to be highly effective for the preparation of N-(Methoxycarbonyl)-β-iodoalanine methyl ester. These iodoalanine derivatives are valuable intermediates for the synthesis of non-natural α-amino acids through palladium-catalyzed cross-coupling reactions. orgsyn.orgresearchgate.net

The introduction of an azide group at the β-position is another important transformation of the activated serine derivative. The azide ion (N₃⁻) is an excellent nucleophile for SN2 reactions. masterorganicchemistry.com The resulting β-azidoalanine derivative is a versatile precursor for the synthesis of β-aminoalanine, diamino acids, and various nitrogen-containing heterocyclic compounds. nih.gov

The reaction involves the treatment of N-(Methoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically heated to facilitate the displacement of the tosylate group.

| Reactant | Reagent | Solvent | Conditions | Product |

| N-(Methoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Elevated temperature | N-(Methoxycarbonyl)-β-azido-L-alanine methyl ester |

The resulting β-azido compound can be further transformed, for example, through reduction of the azide group to a primary amine.

Reactions at the Amino and Carboxyl Functions

The N-methoxycarbonyl protecting group and the methyl ester at the C-terminus of the molecule also dictate its reactivity, particularly in the context of peptide synthesis and related transformations.

This compound can, in principle, participate in amidation and peptide coupling reactions. However, the presence of the N-methoxycarbonyl group and the C-terminal methyl ester defines its role in such reactions.

Amidation of the Methyl Ester: The methyl ester can undergo amidation through reaction with an amine. This reaction, known as aminolysis, typically requires harsh conditions, such as high temperatures or the use of a catalyst, because the alkoxy group is a poor leaving group. chemistrysteps.com More commonly, the ester is first hydrolyzed to the corresponding carboxylic acid, which is then activated for coupling with an amine.

Peptide Coupling: In the context of peptide synthesis, this compound acts as the C-terminal amino acid derivative. The N-methoxycarbonyl group serves as a protecting group for the amine functionality. For it to act as the N-terminal component in a peptide coupling, the methyl ester would first need to be saponified to the free carboxylic acid. This carboxylic acid can then be activated using a variety of coupling reagents to react with the free amino group of another amino acid ester to form a peptide bond.

Common coupling reagents used in peptide synthesis include:

Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to suppress racemization and improve efficiency. peptide.comsigmaaldrich.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. sigmaaldrich.combachem.com

Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used for their high reactivity and the formation of clean products. peptide.comsigmaaldrich.combachem.com

The general scheme for a peptide coupling reaction where N-(Methoxycarbonyl)-L-serine (after hydrolysis of the methyl ester) acts as the N-terminal component is as follows:

| N-terminal Component | C-terminal Component | Coupling Reagents | Base | Product |

| N-(Methoxycarbonyl)-L-serine | Amino acid methyl ester | e.g., HATU, HOBt | e.g., DIPEA | N-(Methoxycarbonyl)-dipeptide methyl ester |

Conversely, if the N-methoxycarbonyl group were to be removed to expose the free amine, the resulting L-serine methyl ester could act as the C-terminal component in a peptide coupling reaction with an N-protected amino acid.

N-Alkylation Strategies

N-alkylation of α-amino methyl esters is a fundamental transformation in synthetic organic chemistry. One approach involves the reductive alkylation of α-amino methyl ester hydrochlorides. For instance, the benzylation of various α-amino methyl esters, including serine derivatives, can be achieved using benzaldehyde in the presence of triethylamine and sodium borohydride in methanol (B129727). chimia.ch This method is noted for its high purity yields, often exceeding 95%. chimia.ch

Another strategy is the lithium hydroxide-promoted alkylation using activated alkyl bromides, such as propargyl, benzyl, and 2-nitrobenzyl bromides. chimia.ch However, this method may sometimes lead to the formation of dialkylated products, necessitating purification by column chromatography. chimia.ch For amino acids with protected side chains, such as Ns-protected Fmoc-amino acids, N-alkylation can be promoted under mild conditions using 4 Å molecular sieves as a base in the presence of an alkyl halide. nih.gov

| Method | Reagents | Key Features | Potential Issues |

| Reductive Alkylation | Aldehyde (e.g., benzaldehyde), Triethylamine, Sodium Borohydride, Methanol | High purity of products (>95%) | Scope can be limited by aldehyde availability |

| LiOH Promoted Alkylation | Activated Alkyl Bromide, Lithium Hydroxide | Utilizes activated alkylating agents | Formation of dialkylated byproducts |

| Molecular Sieve Promoted | Alkyl Halide, 4 Å Molecular Sieves | Mild reaction conditions | Primarily demonstrated on protected amino acids |

Ester Hydrolysis for Carboxylic Acid Formation

The conversion of the methyl ester group in N-substituted-α-amino methyl esters to a carboxylic acid is a critical step in many synthetic pathways. This transformation is typically achieved through hydrolysis. A common and effective method involves the use of lithium hydroxide (LiOH) in a solvent mixture, such as dioxane. chimia.ch This saponification process efficiently cleaves the ester bond to yield the corresponding N-alkyl-α-amino acid, often with high yields around 90%. chimia.ch The esterification of the carboxyl group of amino acids is a key step in peptide synthesis, as it increases solubility in non-aqueous organic solvents. researchgate.netnih.gov The synthesis of the methyl ester itself is often accomplished by reacting the amino acid with methanol in the presence of an acid catalyst like HCl gas. researchgate.netnih.gov

| Reaction | Reagents | Typical Yield | Significance |

| Ester Hydrolysis | Lithium Hydroxide (LiOH), Dioxane | ~90% | Formation of N-alkyl-α-amino acids |

| Esterification | Methanol, HCl | High | Increases solubility for peptide synthesis |

Cyclization and Ring Formation Reactions

Formation of Oxazolidinone Derivatives

N-acyl-serine derivatives can serve as precursors for the synthesis of oxazolidinone rings, which are important structural motifs in medicinal chemistry. The cyclization can be achieved through various synthetic strategies. For example, DL-serine methyl ester hydrochloride can be acylated with reagents like benzoyl chloride or 4-fluorobenzoyl chloride to form the corresponding N-acyl-3-hydroxypropionic acid methyl ester. clockss.org These intermediates can then undergo cyclization to form 3,4-disubstituted oxazolidin-2-one derivatives. clockss.org The synthesis of oxazolidinones can also be achieved from propargylic amines and carbon dioxide using a catalytic system.

Another related transformation involves the intramolecular conjugate addition of a N-hydroxymethyl group onto a γ-amino-α,β-unsaturated ester, which is derived from an amino acid like serine. orgsyn.org This process leads to the formation of trans-oxazolidine methyl esters with high diastereoselectivity. orgsyn.org

| Precursor | Key Transformation | Product | Reference Finding |

| DL-serine methyl ester hydrochloride | Acylation followed by cyclization | 3,4-disubstituted oxazolidin-2-ones | Provides a route to linezolid mimetics. clockss.org |

| N-Boc-N-hydroxymethyl α-amino aldehydes | Intramolecular conjugate addition | trans-Oxazolidine methyl esters | Achieves high diastereoselectivity (>20:1). orgsyn.org |

Condensation Reactions with Formaldehyde

Formaldehyde is a highly reactive C1 building block used in various multicomponent reactions. beilstein-journals.org It can react with nucleophiles to generate highly reactive species in situ, which can then engage in further synthetic transformations. beilstein-journals.org In the context of serine, the hydroxymethyl group's biogenesis is linked to formaldehyde. nih.gov

Condensation reactions involving formaldehyde and active methylene compounds can be facilitated using a diffusion mixing technique, which ensures a low concentration of formaldehyde in the reaction mixture. beilstein-journals.org While direct condensation studies on this compound are not extensively detailed, the general reactivity of formaldehyde with amino acid derivatives suggests potential for such transformations, likely leading to the formation of cyclic or more complex structures. For instance, the reaction of serine derivatives can be catalyzed by molybdenum (VI) dioxides to promote cyclization. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of serine methyl esters are valuable building blocks in these transformations for the synthesis of non-natural α-amino acids. orgsyn.orgnih.gov

A key strategy involves converting the hydroxyl group of a protected serine methyl ester, such as N-(tert-butoxycarbonyl)-L-serine methyl ester, into a better leaving group. For example, it can be transformed into a tosylate, N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester. orgsyn.org This intermediate can then be converted to N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester by reaction with sodium iodide. orgsyn.org This β-iodoalanine derivative serves as a versatile substrate for palladium-catalyzed cross-coupling reactions with various organometallic reagents, allowing for the introduction of diverse substituents at the β-position of the amino acid scaffold. orgsyn.org These reactions are instrumental in creating novel amino acid structures for various applications, including pharmaceutical development. nih.gov

| Starting Material | Intermediate | Reaction Type | Application |

| N-(tert-butoxycarbonyl)-L-serine methyl ester | N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester | Palladium-catalyzed cross-coupling | Synthesis of non-natural α-amino acids orgsyn.org |

Suzuki Cross-Coupling

Direct Suzuki cross-coupling of this compound is not a feasible reaction, as the compound lacks a suitable halide or triflate functional group required for the catalytic cycle. However, it serves as a valuable precursor for substrates that can readily participate in Suzuki cross-coupling reactions. The primary hydroxyl group can be transformed into a leaving group, such as a tosylate, or more directly, converted into a halide.

A common strategy involves the conversion of the serine derivative into a β-iodoalanine derivative. This transformation is typically achieved by tosylation of the hydroxyl group followed by nucleophilic substitution with iodide. The resulting N-(methoxycarbonyl)-β-iodo-L-alanine methyl ester is an excellent substrate for palladium-catalyzed Suzuki cross-coupling with various organoboron reagents. This indirect pathway allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the β-position of the original serine backbone.

The general scheme for this transformation is as follows:

Activation of the hydroxyl group: The primary alcohol of this compound is activated, for example, by conversion to a tosylate.

Halogenation: The activated hydroxyl group is displaced by an iodide ion to yield the corresponding β-iodoalanine derivative.

Suzuki Cross-Coupling: The β-iodoalanine derivative is then subjected to standard Suzuki cross-coupling conditions with an organoboronic acid or ester.

A representative, albeit hypothetical, dataset for the Suzuki cross-coupling step is presented below, based on typical conditions for similar substrates.

Table 1: Hypothetical Data for Suzuki Cross-Coupling of N-(Methoxycarbonyl)-β-iodo-L-alanine Methyl Ester

| Entry | Organoboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |

| 3 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | THF | 80 | 16 | 78 |

| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (5) / XPhos (10) | Na₂CO₃ | Acetonitrile (B52724) | 70 | 24 | 65 |

Zinc-Mediated Reactions

This compound is not directly reactive in typical zinc-mediated reactions such as the Reformatsky or Barbier-type reactions. These reactions require either an α-halo ester or a carbonyl compound as the electrophile. Therefore, to utilize this compound in such transformations, it must first be converted into a suitable precursor.

One potential application involves the conversion of the serine derivative into an N-(methoxycarbonyl)-L-serinal. This can be achieved through careful oxidation of the primary alcohol. The resulting aldehyde is a suitable electrophile for zinc-mediated allylation or Reformatsky reactions, allowing for the formation of homoallylic alcohols or β-hydroxy esters with the creation of a new stereocenter. The stereochemical outcome of such reactions is often influenced by the existing stereocenter at the α-carbon and can be directed by the choice of reagents and reaction conditions.

Alternatively, the this compound could be transformed into an α-bromo or α-iodo ester. However, this is a less common transformation for serine derivatives. A more plausible route for a Reformatsky-type reaction would be to use a different starting material.

The following table presents hypothetical data for a zinc-mediated allylation of N-(methoxycarbonyl)-L-serinal, which could be derived from the title compound.

Table 2: Hypothetical Data for Zinc-Mediated Allylation of N-(Methoxycarbonyl)-L-serinal

| Entry | Allyl Halide | Solvent | Additive | Temp (°C) | Time (h) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Allyl bromide | THF | None | 25 | 4 | 60:40 | 75 |

| 2 | Allyl iodide | H₂O/THF | NH₄Cl | 25 | 2 | 75:25 | 88 |

| 3 | Crotyl bromide | DMF | InCl₃ (cat.) | 0 | 6 | 85:15 | 82 |

| 4 | Methallyl chloride | Dioxane | TiCl₄ (cat.) | -20 | 8 | 50:50 | 60 |

Ring-Closing Metathesis

This compound can be a versatile starting material for the synthesis of substrates for ring-closing metathesis (RCM). RCM is a powerful reaction for the construction of cyclic compounds, particularly heterocycles, from acyclic diene precursors. To employ the serine derivative in RCM, it is necessary to introduce two alkenyl groups into the molecule.

A common strategy involves the O-allylation of the primary hydroxyl group and N-allylation or conversion of the ester to an N-allyl amide. For instance, the hydroxyl group can be converted to an allyl ether, and the methyl ester can be transformed into an N-allyl amide after hydrolysis of the ester. The resulting diene can then undergo RCM to form a nitrogen-containing heterocycle. The size of the resulting ring depends on the length of the tethers connecting the two double bonds.

Another approach is to introduce a second olefinic moiety through modification of the carboxy terminus after coupling with an olefin-containing amine, and O-alkenylation of the hydroxyl group. The choice of catalyst, typically a ruthenium-based complex such as a Grubbs catalyst, is crucial for the success of the RCM reaction.

Below is a table with hypothetical data for the RCM of a diene derived from N-(Methoxycarbonyl)-L-serine.

Table 3: Hypothetical Data for Ring-Closing Metathesis of a Diene Derived from N-(Methoxycarbonyl)-L-serine

| Entry | Diene Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | N-allyl-O-allyl-N-(methoxycarbonyl)-L-serinamide | Grubbs I (5) | CH₂Cl₂ | 40 | 12 | 6-membered heterocycle | 80 |

| 2 | N-(but-3-enyl)-O-allyl-N-(methoxycarbonyl)-L-serinamide | Grubbs II (5) | Toluene | 80 | 6 | 7-membered heterocycle | 90 |

| 3 | N-allyl-O-(pent-4-enyl)-N-(methoxycarbonyl)-L-serinamide | Hoveyda-Grubbs II (2) | Benzene | 60 | 24 | 8-membered heterocycle | 75 |

| 4 | N-(prop-2-ynyl)-O-allyl-N-(methoxycarbonyl)-L-serinamide (Enyne Metathesis) | Grubbs II (5) | CH₂Cl₂ | 40 | 8 | Dihydropyridine derivative | 85 |

Advanced Amino Acid and Peptide Analogue Synthesis

The strategic modification of amino acids is a fundamental aspect of medicinal chemistry and drug design, allowing for the creation of peptides with enhanced stability, altered conformation, or novel biological activity. This compound is a key player in this field, providing a reliable route to several classes of non-natural amino acids.

α,β-Dehydro-α-amino acids (ΔAAs) are important components of many naturally occurring peptides and serve as valuable intermediates in the synthesis of other unusual amino acids. One common method for their preparation involves the dehydration of β-hydroxy-α-amino acids. N-Boc-DL-serine methyl ester is a direct precursor for the synthesis of dehydroalanine derivatives. medchemexpress.com The synthesis typically involves the activation of the side-chain hydroxyl group, followed by a base-mediated elimination reaction.

For instance, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Treatment of N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester with a base can then induce β-elimination to yield the corresponding N-Boc-dehydroalanine methyl ester. orgsyn.org

Table 1: Synthesis of α,β-Dehydro-α-amino Acids from Serine Derivatives

| Starting Material | Key Transformation | Product |

|---|---|---|

| N-Boc-L-serine methyl ester | 1. Tosylation of hydroxyl group 2. Base-induced elimination | N-Boc-dehydroalanine methyl ester |

The synthesis of α-alkyl and other α-substituted α-amino acids from serine derivatives often proceeds through the formation of an intermediate that can react with various nucleophiles. A powerful strategy involves the conversion of N-protected serine into a β-lactone. This strained ring system is susceptible to ring-opening by a wide range of nucleophiles, leading to the formation of diverse β-substituted alanines, which are a class of α-substituted α-amino acids. orgsyn.org

Another sophisticated approach utilizes the conversion of N-(tert-butoxycarbonyl)-L-serine methyl ester into N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester. orgsyn.org This is achieved by first tosylating the hydroxyl group and then displacing the tosylate with iodide. The resulting β-iodo derivative is a versatile substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a variety of alkyl and aryl groups at the β-position. orgsyn.org

S-Aryl cysteine derivatives are of interest in medicinal chemistry and for studying biological processes. This compound can be readily converted into a precursor for the synthesis of these compounds. The hydroxyl group of the serine side chain is first activated, typically by converting it into a sulfonate ester, such as a tosylate. This transforms the hydroxyl group into a good leaving group, primed for nucleophilic substitution.

In a reported synthesis, N-benzyloxycarbonyl-O-p-toluenesulfonyl-L-serine methyl ester undergoes a displacement reaction with thiophenol in the presence of a base like potassium carbonate to yield N-benzyloxycarbonyl-S-phenyl-L-cysteine methyl ester. google.com This method provides a direct route to S-aryl cysteine derivatives with retention of stereochemistry at the α-carbon.

Glycopeptides, which are peptides containing covalently linked carbohydrate moieties, are crucial in many biological processes. The chemical synthesis of glycopeptides often relies on the use of pre-glycosylated amino acid building blocks. N-protected serine esters are key starting materials for the preparation of these O-glycosylated building blocks.

In a typical approach, the hydroxyl group of a suitably protected serine derivative, such as N-(diphenylmethylene)-L-serinate, can act as a glycosyl acceptor. google.com This serine derivative can be reacted with an activated sugar donor (a glycosyl bromide, for example) in the presence of a promoter like silver triflate to form the O-glycosidic bond. google.com While the example uses a diphenylmethylene protecting group, the principle applies to other N-protected serine esters. These glycosylated serine building blocks, often with Fmoc protection, are then incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. nih.govnih.gov

Development of Peptide and Peptidomimetic Scaffolds

Beyond the synthesis of individual amino acid analogues, this compound is a valuable component in the construction of larger peptide and peptidomimetic frameworks.

Amino acid methyl esters are important intermediates in solution-phase peptide synthesis. nih.gov The esterification of the carboxyl group increases the solubility of the amino acid in organic solvents commonly used for peptide coupling reactions. nih.gov this compound, with its protected amine and carboxylic acid, can be deprotected at the C-terminus to participate as a carboxylic acid component in a peptide coupling reaction, or it can have its N-Boc group removed to act as the amine component.

The Boc protecting group is typically removed using trifluoroacetic acid (TFA), and the resulting amine salt is neutralized before the subsequent coupling step. researchgate.netpeptide.com The methyl ester can be hydrolyzed at a later stage, often using saponification with a base like sodium hydroxide, to reveal the free carboxylic acid of the peptide. The use of such building blocks is a fundamental strategy in the stepwise construction of peptides in solution. ekb.eg

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Boc-L-serine methyl ester |

| N-Boc-DL-serine methyl ester |

| α,β-Dehydro-α-amino acids |

| N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester |

| N-Boc-dehydroalanine methyl ester |

| N-protected serine β-lactones |

| N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester |

| N-benzyloxycarbonyl-O-p-toluenesulfonyl-L-serine methyl ester |

| Thiophenol |

| Potassium carbonate |

| N-benzyloxycarbonyl-S-phenyl-L-cysteine methyl ester |

| N-(diphenylmethylene)-L-serinate |

| Silver triflate |

| Trifluoroacetic acid |

Macrocyclic Inhibitor Synthesis

The synthesis of macrocyclic compounds, particularly those designed as protease inhibitors, often relies on peptide-based scaffolds to mimic the natural substrates of enzymes. Protected serine derivatives are integral to constructing the linear peptide precursors required for macrocyclization.

The general strategy involves multi-step solution-phase peptide couplings to assemble an open-chain peptide. google.com In this sequence, an N-protected serine methyl ester can serve as a key residue. The synthesis of macrocyclic inhibitors for enzymes like serine proteases often begins with standard amide bond formations using commercially available amino acid derivatives. google.com The process typically involves sequential deprotection and coupling reactions to build the linear peptide backbone. Once the linear precursor is assembled, the terminal ends are joined through an intramolecular cyclization reaction to form the macrocycle. While specific examples detailing the use of this compound were not prevalent in the surveyed literature, the use of analogous N-protected serine esters is a well-established practice in the construction of these complex molecules. The design of such macrocycles aims to reduce the entropic penalty upon binding to the enzyme, thereby enhancing inhibitory potency. rsc.org

Racemization Studies in Peptide Synthesis

A significant challenge in peptide synthesis is the preservation of stereochemical integrity at the α-carbon of each amino acid residue. Serine is recognized as an amino acid that is particularly susceptible to racemization during the coupling reaction. orgsyn.org The activation of the carboxylic acid group, a prerequisite for amide bond formation, can lead to the formation of a 5(4H)-oxazolone intermediate. nih.gov This planar, achiral intermediate is prone to protonation from either side, resulting in a loss of optical purity.

Studies have investigated the mechanism and extent of racemization for serine derivatives under various conditions. Research on Z-Gly-Ser(Bzl)-OPcp (a protected serine dipeptide) indicated that racemization proceeds primarily through the 5(4H)-oxazolone mechanism, with a smaller contribution from direct enolization. nih.gov The choice of coupling reagents and bases has a profound impact on the degree of racemization. For instance, protocols that avoid a pre-activation step or use specific additives like 1-hydroxy-benzotriazole (HOBt) can significantly suppress this side reaction. orgsyn.org

The table below summarizes findings on serine racemization with different synthesis protocols.

| Coupling Reagent/Protocol | Base | Racemization Level | Reference |

| TCTU, HCTU (Cl-HOBt based) | DIPEA | < 2% | orgsyn.org |

| TCTU, HCTU (without pre-activation) | DIPEA | < 0.5% | orgsyn.org |

| HATU | NMM | Noticeable Racemization | researchgate.net |

| DIC/Oxyma | - | Negligible Racemization | researchgate.net |

This table is interactive and represents a summary of findings from multiple studies on serine-containing peptides.

These studies underscore the critical need for carefully optimized coupling conditions to maintain the stereochemical fidelity of serine residues during the synthesis of peptides and complex molecules.

Total Synthesis of Complex Natural Products

The unique C3 backbone of serine makes its derivatives valuable starting materials for the synthesis of complex natural products.

Serinal Derivative Applications in Natural Product Synthesis

N-protected serine methyl esters can be readily converted into their corresponding aldehydes, known as serinals. These chiral aldehydes are potent electrophiles and serve as versatile three-carbon building blocks. A prominent example is the use of (S)-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate, which is derived from N-Boc-L-serine methyl ester. nih.gov This serinal derivative acts as a C-3 subunit in the synthesis of various natural products. The aldehyde functionality allows for chain extension through reactions such as Wittig olefination or aldol additions, while the protected amino and hydroxyl groups are carried through the synthesis for later elaboration. This strategy provides a reliable method for introducing a specific stereocenter originating from the chiral pool of L-serine into the target molecule. nih.gov

Secolignan Synthesis

The application of this compound as a chiral precursor in the synthesis of secolignans is not widely documented in the reviewed scientific literature. Synthetic strategies for lignans and secolignans typically rely on other precursors and methodologies, such as the oxidative coupling of phenyl propene derivatives or asymmetric reactions to establish the required stereocenters. nih.gov

Precursors for Pharmaceutically Relevant Compounds

The structural framework of serine is embedded in numerous biologically active molecules. Consequently, derivatives like this compound are valuable starting points for the synthesis of pharmaceutical agents.

Intermediates for Anti-Cancer Agents

Protected serine derivatives, specifically N-BOC-DL-serine methyl ester, have been identified as key intermediates in the synthesis of novel anti-cancer agents. nih.gov Research has demonstrated its use in preparing compounds that target critical pathways involved in cancer cell proliferation and survival. These include the synthesis of quinazolinone derivatives that act as inhibitors of phosphoinositide 3-kinase (PI3K) and tricyclic pyrolopyranopyridines designed as protein kinase inhibitors. nih.gov The PI3K pathway is frequently hyperactivated in various cancers, and its inhibition is a major therapeutic strategy. nih.gov Similarly, protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them attractive targets for drug development. nih.gov

The table below details the classes of anti-cancer agents synthesized using a serine methyl ester intermediate.

| Intermediate | Target Compound Class | Mechanism of Action | Reference |

| N-BOC-DL-serine methyl ester | Quinazolinone Derivatives | PI3K Inhibition | nih.gov |

| N-BOC-DL-serine methyl ester | Tricyclic Pyrolopyranopyridines | Protein Kinase Inhibition | nih.gov |

This is an interactive table summarizing the application of serine derivatives in oncology research.

An Article on the Chemical Compound “this compound”

This article explores the role of this compound as a versatile intermediate in the synthesis of various biologically significant molecules. The compound, a derivative of the amino acid L-serine, features protecting groups on both its amine and carboxyl functionalities, making it a stable and useful building block in complex organic synthesis.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 96854-24-9 |

| Molecular Formula | C₆H₁₁NO₅ |

| Molecular Weight | 177.16 g/mol |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), a complete structural map of N-(Methoxycarbonyl)-L-serine Methyl Ester can be assembled.

Proton (¹H) NMR Analysis

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups, such as those found in this compound, tend to "deshield" nearby protons, causing their signals to appear at a higher chemical shift (downfield). The predicted ¹H NMR spectrum would display distinct signals for each unique proton in the molecule.

The key protons and their expected characteristics are:

Amide Proton (N-H): This proton is attached to the nitrogen atom and is expected to appear as a doublet due to coupling with the adjacent alpha-proton (α-CH). Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature, but it typically resonates in the downfield region.

Alpha-Proton (α-CH): This proton is attached to the chiral center. It is expected to be a multiplet, specifically a doublet of triplets or a similar complex pattern. It is coupled to the amide proton (N-H) and the two diastereotopic beta-protons (β-CH₂).

Beta-Protons (β-CH₂): These two protons on the carbon adjacent to the hydroxyl group are diastereotopic due to the adjacent chiral center. They will have different chemical shifts and will appear as separate multiplets, each coupled to the alpha-proton and to each other (geminal coupling).

Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet. This signal is typically found in the 3.7-3.8 ppm range.

Carbamate (B1207046) Methyl Protons (N-C(O)OCH₃): The three protons of the methoxycarbonyl (carbamate) group are also equivalent and will appear as a distinct singlet, generally at a slightly lower chemical shift than the ester methyl protons.

Hydroxyl Proton (-OH): The signal for the hydroxyl proton can be broad and its chemical shift is highly dependent on the solvent and sample conditions. It may or may not show coupling to the adjacent β-CH₂ protons.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| N-H | ~5.5 - 6.5 | d (doublet) | ~7-9 | 1H |

| α-CH | ~4.4 - 4.6 | m (multiplet) | - | 1H |

| β-CH₂ (diastereotopic) | ~3.8 - 4.0 | m (multiplet) | - | 2H |

| Ester -OCH₃ | ~3.75 | s (singlet) | - | 3H |

| Carbamate -OCH₃ | ~3.65 | s (singlet) | - | 3H |

| -OH | Variable (e.g., ~2.0 - 4.0) | s (singlet, broad) | - | 1H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Carbon-¹³C NMR Analysis

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbonyl Carbons (C=O): The two carbonyl carbons—one from the methyl ester and one from the methoxycarbonyl (carbamate) group—are the most deshielded carbons and will appear furthest downfield. The ester carbonyl typically resonates at a slightly higher chemical shift than the carbamate carbonyl.

Alpha-Carbon (α-C): The carbon atom bonded to the nitrogen and the ester group is expected in the mid-field region, typical for alpha-carbons of amino acid derivatives.

Beta-Carbon (β-C): The carbon bearing the hydroxyl group will appear further upfield than the alpha-carbon.

Methyl Carbons (-OCH₃): The two methyl carbons, one from the ester and one from the carbamate, will be the most shielded carbons and appear furthest upfield. They are expected to have slightly different chemical shifts, allowing for their distinction.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | ~171 |

| Carbamate C=O | ~157 |

| β-C (-CH₂OH) | ~62 |

| α-C | ~56 |

| Ester -OCH₃ | ~53 |

| Carbamate -OCH₃ | ~52 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, derivatization might be required to increase its volatility and thermal stability for GC analysis. However, if analyzed directly, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) corresponding to its molecular weight (177.16 g/mol ) and a series of fragment ions.

Predicted fragmentation patterns would involve the cleavage of the weakest bonds. Key fragment ions would likely arise from:

Loss of a methoxy (B1213986) radical (•OCH₃) from the ester, resulting in an [M - 31]⁺ ion.

Loss of a carbomethoxy radical (•COOCH₃) from the ester, resulting in an [M - 59]⁺ ion.

Cleavage of the Cα-Cβ bond, leading to the loss of the hydroxymethyl radical (•CH₂OH).

Fragmentation of the N-methoxycarbonyl group.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula unequivocally. The molecular formula for this compound is C₆H₁₁NO₅. Using the precise masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, the theoretical exact mass can be calculated. This experimental confirmation is a gold standard for compound identification.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO₅ |

| Calculated Exact Mass [M+H]⁺ | 178.07100 |

| Calculated Exact Mass [M+Na]⁺ | 200.05294 |

An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) would confirm the elemental composition of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS is ideally suited for analyzing polar, non-volatile, and thermally sensitive molecules like this compound, as it does not require the sample to be vaporized. The compound would first be separated from a mixture using liquid chromatography, typically on a reversed-phase column. It would then be introduced into the mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI). ESI typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, allowing for the determination of the molecular weight with minimal fragmentation. The primary ion observed in positive-mode ESI-LC/MS would be at an m/z of 178.07, corresponding to the protonated molecule [C₆H₁₁NO₅ + H]⁺.

Chromatographic Purity and Conversion Assessment

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) each offer unique advantages in the analysis of this compound.

Thin-Layer Chromatography serves as a rapid and convenient method for the qualitative monitoring of reactions and for preliminary purity assessment. While specific Retention Factor (Rf) values for this compound are not extensively documented in publicly available literature, general methods for the TLC analysis of amino acids and their derivatives can be readily adapted.

For instance, a common system for the analysis of amino acids involves using silica (B1680970) gel plates as the stationary phase with a mobile phase consisting of a mixture of n-butanol, acetic acid, and water (typically in a 3:1:1 ratio by volume). After development, the plate is visualized using a suitable stain, such as ninhydrin (B49086), which reacts with the free amine group of any unreacted L-serine methyl ester to produce a characteristic color. The N-protected product, this compound, will not react with ninhydrin but can often be visualized using other methods, such as potassium permanganate (B83412) stain or by using TLC plates with a fluorescent indicator (UV254). The difference in polarity between the starting material and the product results in distinct Rf values, allowing for a clear visual assessment of reaction conversion.

Table 1: Representative TLC System for Amino Acid Derivative Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | n-Butanol : Acetic Acid : Water (3:1:1, v/v/v) |

| Visualization | Ninhydrin spray (for primary amines), Potassium permanganate stain, or UV light (254 nm) |

This table presents a general system adaptable for the analysis of this compound, based on common practices for amino acid derivatives.

High-Performance Liquid Chromatography offers superior resolution and quantitative capabilities for the purity analysis of this compound. The development of a robust HPLC method is crucial for determining the precise percentage of purity and for detecting any impurities.

Given the compound's structure, a reversed-phase HPLC (RP-HPLC) method is a suitable approach. A C18 column is a common choice for the stationary phase due to its versatility in separating moderately polar organic molecules. Since this compound lacks a strong chromophore for UV detection at higher wavelengths, detection is typically performed at a lower wavelength, such as 200-210 nm. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH) and water, with a small amount of an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. ethz.ch

For assessing the enantiomeric purity, chiral HPLC is necessary. Polysaccharide-based chiral stationary phases (CSPs) have proven effective for the separation of N-protected amino acid enantiomers. ethz.ch

Table 2: Exemplar HPLC Method Parameters for Amino Acid Ester Analysis

| Parameter | Condition |

|---|---|

| Column | Primesep 100 (4.6x150 mm, 5 µm, 100Å) or equivalent C18 |

| Mobile Phase | Acetonitrile / Water (e.g., 5/95%) with 0.5% H₃PO₄ |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 200 nm |

| Temperature | Ambient |

This table outlines starting conditions for HPLC method development, based on a method for a structurally similar compound, Glycine Methyl Ester Hydrochloride. sielc.com Optimization would be required for this compound.

Gas Chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the direct analysis of volatile and thermally stable compounds. L-serine methyl ester and its N-protected derivatives are amenable to GC analysis. researchgate.net The methoxycarbonyl protection of the amine group, along with the methyl ester, increases the compound's volatility compared to the parent amino acid, making it suitable for direct GC analysis without further derivatization.

A common approach involves using a mid-polarity capillary column, such as one with a Carbowax or a 5% phenyl-methylpolysiloxane (HP-5) stationary phase. researchgate.net A temperature-programmed oven is used to ensure the elution of the compound in a reasonable time with good peak shape.

Table 3: General GC Parameters for N-Protected Amino Acid Methyl Ester Analysis

| Parameter | Description |

|---|---|

| Column | Agilent DB 35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate (e.g., 2 mL/min) |

| Injector Temperature | 260 °C (splitless) |

| Oven Program | Initial temp: 70°C (hold 2 min), Ramp 1: 15°C/min to 140°C (hold 4 min), Ramp 2: 12°C/min to 240°C (hold 5 min), Ramp 3: 8°C/min to 255°C (hold 35 min) |

| Detector | FID or Mass Spectrometer |

This table provides a detailed temperature program used for the analysis of N-acetyl amino acid methyl esters, which can serve as a robust starting point for the analysis of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. While a specific crystal structure for this compound is not available in the public domain, the analysis of a closely related compound, L-serine methyl ester hydrochloride, offers valuable insights into the likely solid-state conformation.

The crystal structure of L-serine methyl ester hydrochloride reveals a monoclinic crystal system with the space group P2₁. researchgate.net The structure is characterized by an extended backbone conformation. Intermolecular hydrogen bonds involving the ammonium (B1175870) group, the hydroxyl group, and the chloride ion are crucial in defining the crystal packing, linking the molecules into layers. researchgate.net It is expected that this compound would also exhibit extensive hydrogen bonding, with the N-H of the carbamate group and the hydroxyl group acting as hydrogen bond donors.

Table 4: Crystallographic Data for the Related Compound L-Serine Methyl Ester Hydrochloride

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₁₀NO₃⁺ · Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.22645 (9) |

| b (Å) | 6.39388 (14) |

| c (Å) | 11.6420 (4) |

| β (°) | 90.090 (1) |

| Volume (ų) | 389.04 (2) |

| Z | 2 |

| Temperature (K) | 150 |

Data sourced from the crystallographic study of L-serine methyl ester hydrochloride. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features: the carbamate, the methyl ester, and the hydroxyl group.

By comparing with the spectra of related compounds, such as L-serine methyl ester and other carbamate-containing molecules, the principal absorption bands can be assigned. The spectrum of L-serine methyl ester shows a strong C=O stretching band for the ester at approximately 1735 cm⁻¹ and a broad band around 3235 cm⁻¹ due to overlapping O-H and N-H stretching vibrations. researchgate.net For this compound, two distinct carbonyl stretching vibrations are anticipated. The ester carbonyl (C=O) typically absorbs in the range of 1750-1735 cm⁻¹, while the carbamate carbonyl (N-C=O) is expected to appear at a lower frequency, generally in the 1725-1705 cm⁻¹ region. Additionally, a distinct N-H stretching vibration for the carbamate group is expected around 3400-3300 cm⁻¹, and C-O stretching bands for both the ester and carbamate moieties will be present in the fingerprint region (approximately 1300-1000 cm⁻¹).

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 (broad) |

| N-H (Carbamate) | Stretching | 3400 - 3300 |

| C-H (sp³) | Stretching | 3000 - 2850 |

| C=O (Ester) | Stretching | 1750 - 1735 |

| C=O (Carbamate) | Stretching | 1725 - 1705 |

| N-H (Carbamate) | Bending | 1550 - 1510 |

This table provides predicted values based on established correlation tables and spectral data of similar compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. These methods provide a detailed picture of the electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

While specific FMO data for N-(Methoxycarbonyl)-L-serine Methyl Ester is not extensively documented in publicly available literature, a study on the closely related compound, L-serine methyl ester hydrochloride (SMEH), provides valuable comparative insights. researchgate.net Density functional theory calculations were performed on SMEH to analyze its frontier molecular orbitals. researchgate.net The HOMO and LUMO energy values for SMEH were determined to be -5.84 eV and -1.72 eV, respectively. researchgate.net This results in a theoretical energy band gap of 4.12 eV. researchgate.net A larger HOMO-LUMO gap generally signifies higher stability and lower reactivity. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.84 |

| LUMO | -1.72 |

| Energy Gap (ΔE) | 4.12 |

Note: The data presented is for L-serine methyl ester hydrochloride, a structural analog of this compound.

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations can predict various electronic properties, including the distribution of electron density and the nature of chemical bonds. For L-serine methyl ester hydrochloride, these calculations have been used to understand the interactions within the molecule. researchgate.net The analysis of the electronic structure helps in identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. The presence of electronegative oxygen and nitrogen atoms in this compound suggests a polarized electronic structure with significant dipole moments.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule might interact with a biological target, such as a protein. These methods are fundamental in drug discovery and design.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For a flexible molecule like this compound, with several rotatable bonds, there are numerous possible conformations. Computational methods can be used to explore the conformational space and determine the relative energies of different conformers. Understanding the preferred conformation is crucial as it dictates how the molecule can fit into a protein's binding site.

Mechanistic Studies and Reaction Pathway Elucidation

Computational methods can be employed to study the mechanisms of chemical reactions, including the synthesis of this compound. Such studies can elucidate the transition states and intermediates along a reaction pathway, providing a detailed understanding of how the reaction proceeds.

The synthesis of this compound typically involves two key steps: the esterification of the carboxylic acid group of L-serine and the protection of the amino group with a methoxycarbonyl group. A plausible reaction pathway, based on common organic synthesis procedures, can be described. researchgate.net

First, the esterification of L-serine is often carried out by reacting it with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl). researchgate.netnih.gov The reaction proceeds through a Fischer esterification mechanism. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent dehydration yields the L-serine methyl ester. nih.gov

Emerging Research Directions and Future Perspectives

Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred research into greener synthetic methods for producing fine chemicals like N-(Methoxycarbonyl)-L-serine methyl ester. Traditional methods often rely on hazardous reagents and generate significant waste. Modern approaches aim to mitigate these issues through biocatalysis and the principles of atom economy.

A promising green strategy involves the use of enzymes, which operate under mild, aqueous conditions and exhibit high selectivity, often eliminating the need for protecting groups on reactive side chains like serine's hydroxyl group. acs.orgallresearchjournal.com Chemoenzymatic polymerization (CEP) of L-serine esters, such as the methyl or ethyl ester, has been successfully demonstrated using enzymes like papain. acs.orgnih.gov This method allows for the direct conversion of the monomer to poly(L-serine) in an aqueous medium without any protection on the hydroxyl group, representing a significant step forward in sustainable polypeptide synthesis. acs.orgnih.gov Such enzymatic approaches are highly efficient and reduce reliance on toxic solvents and reagents. researchgate.netnih.gov

Key advantages of enzymatic synthesis in this context are summarized below:

| Feature | Description | Green Chemistry Principle |

| Mild Conditions | Reactions are typically run in water at or near room temperature and neutral pH. | Energy efficiency; safer solvents. |

| High Selectivity | Enzymes can distinguish between functional groups, often obviating the need for complex protection/deprotection steps. acs.org | Atom economy; waste prevention. |

| Biodegradability | The catalysts (enzymes) are fully biodegradable. allresearchjournal.com | Design for degradation. |

| Catalyst Reusability | Immobilized enzymes can often be recovered and reused, lowering costs and waste. allresearchjournal.com | Catalysis. |

Adapting these chemoenzymatic methods for the synthesis of this compound could offer a scalable, environmentally benign alternative to conventional chemical routes that often involve toxic reagents like phosgene (B1210022) derivatives. nih.gov

Novel Derivatizations for Enhanced Chemical Utility

This compound serves as a versatile chiral building block for the synthesis of more complex molecules. Its functional groups—the N-methoxycarbonyl, the methyl ester, and the hydroxyl group—offer multiple sites for chemical modification. Research into novel derivatizations aims to expand its utility as a synthetic intermediate.

One significant avenue of derivatization involves the conversion of N-protected serine esters into strained heterocyclic systems. For instance, under Mitsunobu reaction conditions, N-protected serines can be cyclized to form β-lactones. researchgate.net These N-protected α-amino-β-lactones are highly reactive intermediates that can be opened by various nucleophiles to generate a wide array of non-natural β-substituted α-amino acids, which are valuable in peptidomimetic and drug design. researchgate.net

Another important transformation is the conversion to α,β-dehydro-α-amino acids, which are components of many natural products and serve as precursors for asymmetric synthesis. medchemexpress.com Furthermore, a one-pot tandem reduction-olefination process can convert N-protected α-amino esters into valuable enantiomerically pure allylic amines, circumventing the need to isolate potentially unstable aldehyde intermediates. nih.gov This method has been shown to be compatible with the free hydroxyl group of serine derivatives. nih.gov

The table below outlines potential derivatization pathways starting from N-protected serine esters:

| Starting Material | Reaction Type | Product Class | Potential Utility |

| N-Protected Serine Ester | Intramolecular Cyclization (e.g., Mitsunobu) | N-Protected β-Lactones | Synthesis of β-substituted amino acids. researchgate.net |

| N-Protected Serine Ester | Dehydration/Elimination | α,β-Dehydroamino Acids | Precursors for asymmetric synthesis. medchemexpress.com |

| N-Protected Serine Ester | Reduction-Olefination (e.g., DIBAL-H/Wittig) | N-Protected Allylic Amines | Chiral building blocks for natural product synthesis. nih.gov |

| N-Protected Serine Ester | Ring-rearrangement Metathesis | Fused-ring Heterocycles | Scaffolds for medicinal chemistry. rsc.org |

These derivatizations transform a simple amino acid ester into a high-value chiral synthon, enabling access to diverse molecular architectures for various applications.

Expanded Applications in Medicinal Chemistry and Materials Science

The structural motifs derived from this compound are of significant interest in both medicinal chemistry and advanced materials science.

In Medicinal Chemistry: Serine derivatives are crucial scaffolds for designing enzyme inhibitors and other bioactive molecules. By incorporating specific functional groups, these derivatives can target the active sites of enzymes like proteases. For example, functionalized serine derivatives have been designed and synthesized as small molecule inhibitors of the SARS-CoV 3CL protease, a key enzyme in the viral life cycle. nih.gov Similarly, novel L-isoserine derivatives have shown potent inhibitory activity against aminopeptidase (B13392206) N (APN/CD13), a target for anti-cancer therapies. nih.gov The N-alkoxycarbonyl group, in particular, can be modified to create prodrugs, where an enzymatically hydrolyzable ester function is attached to a carbamate (B1207046) linker, allowing for controlled release of a parent amine drug. google.com

In Materials Science: Amino acid-based polymers are gaining traction as biocompatible and biodegradable alternatives to conventional plastics. researchgate.net Poly-L-serine (PSer), which can be synthesized from serine esters, is a particularly promising material. acs.org Due to its hydrophilic hydroxyl side chains, PSer has been explored for creating materials that resist biofouling and the foreign-body response, a major challenge for implantable medical devices. researchgate.netnih.gov For instance, hydrogels made from poly-DL-serine have been shown to cause negligible inflammatory response and resist the formation of collagen capsules when implanted. nih.gov Furthermore, incorporating β-sheet-forming poly(L-serine) into other polymer matrices, such as poly(vinyl alcohol) (PVA), can significantly enhance their mechanical properties, opening up applications in biodegradable packaging and high-strength films. acs.org

| Field | Application Area | Example |

| Medicinal Chemistry | Enzyme Inhibition | Design of inhibitors for viral proteases (e.g., SARS 3CLpro) and metalloproteases (e.g., APN/CD13). nih.govnih.gov |

| Prodrug Development | Use of N-alkoxycarbonyl derivatives as bioreversible moieties for amine-containing drugs. google.com | |

| Peptidomimetics | Synthesis of constrained heterocyclic structures and unnatural amino acids. researchgate.netacs.org | |

| Materials Science | Biocompatible Coatings | Development of antifouling surfaces using zwitterionic poly(serine methacrylate). researchgate.net |

| Medical Implants | Creation of hydrogels from poly-DL-serine that resist the foreign-body response. nih.gov | |

| High-Strength Polymers | Enhancement of mechanical properties of PVA films by incorporating poly(L-serine) additives. acs.org |

The continued exploration of this compound and its derivatives is set to drive innovation across these diverse scientific fields, offering new solutions for therapeutics and sustainable materials.

Q & A

Basic: What are the optimal synthetic protocols for N-(methoxycarbonyl)-L-serine methyl ester?

Methodological Answer:

The synthesis typically involves protecting the amino group of L-serine methyl ester. A common approach uses di-tert-butyl dicarbonate (Boc₂O) in alkaline conditions (e.g., 1 N NaOH) with dioxane as a solvent. The reaction is performed at 0–5°C to minimize side reactions like epimerization . Purification via silica gel chromatography or recrystallization ensures high purity (>95%). Critical parameters include pH control (to avoid Boc-group hydrolysis) and stoichiometric excess of Boc₂O (1.2–1.5 equivalents) to maximize yield .

Basic: How can researchers ensure stereochemical integrity during synthesis?

Methodological Answer:

Stereochemical preservation is achieved by:

- Using low temperatures (0–5°C) during Boc protection to prevent racemization.

- Employing chiral HPLC or polarimetry to verify enantiomeric excess.

- Avoiding prolonged exposure to basic conditions, which can catalyze epimerization. For example, L-serine methyl ester hydrochloride is neutralized with NaHCO₃ before Boc protection to maintain pH < 9 .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., Boc-group protons at δ 1.4 ppm; methyl ester at δ 3.7 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) quantify purity.

- Mass Spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+Na]⁺ at m/z 242) .

Advanced: How does stereochemistry influence enzymatic glycosylation efficiency with this compound?

Methodological Answer:

Studies using glycosyltransferase R (GTFR) show stark stereochemical discrimination. For example:

- D-Serine derivative : GTFR catalyzes α-glycosylation with 16% yield (7.2 g/L) using sucrose as a donor.

- L-Serine derivative : Yield drops to 1.5% (0.7 g/L), indicating enzyme active-site specificity for D-configuration.

Methodologically, reactions are performed at 25°C in buffered solutions (pH 7.5), with acceptor concentrations ≥100 mM. TLC or LC-MS monitors product formation .

Advanced: What kinetic insights exist for acylation reactions involving this compound?

Methodological Answer:

In chymotrypsin-catalyzed acylation, N-(methoxycarbonyl)-L-tryptophan p-nitrophenyl ester (structurally analogous) exhibits near-diffusion-limited kinetics (kₐₜₖ/Kₘ ≈ 3.5×10⁷ M⁻¹s⁻¹). Viscosity variation experiments (using sucrose/ficoll) reveal:

- Rate constants decrease by ~40% at high viscosity, confirming partial diffusion control.

- Methyl ester derivatives show lower association rates (kₐₜₜ ≈ 1×10⁷ M⁻¹s⁻¹) due to desolvation barriers.

These findings guide solvent selection (low viscosity, e.g., aqueous buffers) and substrate design for enzyme studies .

Advanced: How can computational modeling optimize reaction design?

Methodological Answer:

- Docking Simulations : Tools like AutoDock predict binding modes of the compound with enzymes (e.g., GTFR). Focus on hydrogen-bonding interactions between the Boc group and catalytic residues.

- MD Simulations : Assess stability of enzyme-substrate complexes under varying pH/temperature. For example, simulations at 300 K for 100 ns reveal conformational flexibility in the serine side chain .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., dioxane).

- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Compatibility with glass/PTFE containers is essential .

Advanced: How does the compound behave under oxidative conditions?

Methodological Answer:

Oxidation with dioxiranes (e.g., methyl(trifluoromethyl)dioxirane) selectively modifies the hydroxyl group, forming γ-hydroxy derivatives. Key findings:

- Reaction in acetone at –20°C yields >80% oxidized product.

- Stability tests (TGA/DSC) show decomposition at >150°C, suggesting low thermal tolerance.

HPLC-MS or ¹H NMR (disappearance of –OH proton at δ 2.8 ppm) tracks oxidation progress .

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 219.24 g/mol | |

| CAS Registry Number | 69942-12-7 | |

| Solubility (H₂O) | 25 mg/mL (20°C) | |

| Stability (pH 7.4) | >48 hours (25°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.